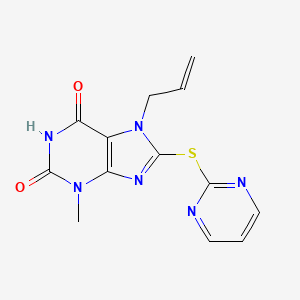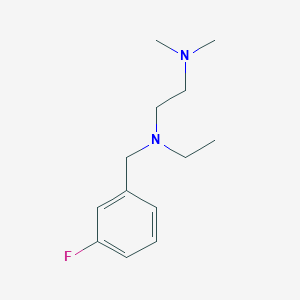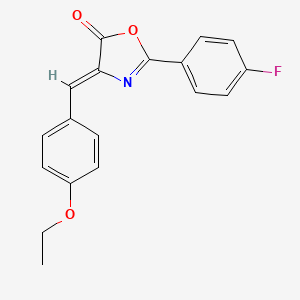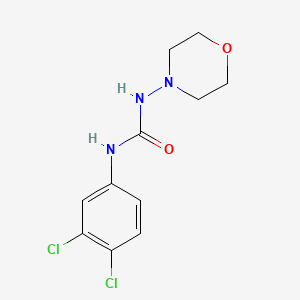
1-(3-pyridinyl)ethanone O-(2,2-diphenylacetyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-pyridinyl)ethanone O-(2,2-diphenylacetyl)oxime, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies. In
作用机制
The exact mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect and locate a host. DEET may also interfere with the insect's ability to feed by disrupting the insect's feeding behavior.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity in humans. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have a negative impact on the environment, particularly on aquatic ecosystems.
实验室实验的优点和局限性
DEET is a widely used insect repellent and has been extensively studied for its effectiveness in repelling insects. However, there are limitations to its use in lab experiments. DEET can interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, DEET can have a negative impact on the environment, which may limit its use in certain experiments.
未来方向
There are several future directions for research on DEET. One area of research could focus on developing new insect repellents that are more effective and have fewer negative impacts on the environment. Another area of research could focus on understanding the mechanism of action of DEET and how it interacts with insects at the molecular level. Finally, research could focus on developing new methods for studying insect behavior that are not affected by the use of insect repellents like DEET.
Conclusion:
DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling a wide range of insects. While it has been shown to have a low toxicity in humans, it can have negative impacts on the environment. There are several future directions for research on DEET, including developing new insect repellents, understanding the mechanism of action of DEET, and developing new methods for studying insect behavior.
合成方法
DEET can be synthesized through a multi-step process starting with the reaction of pyridine with acetyl chloride to form 3-acetylpyridine. This intermediate is then reacted with hydroxylamine to form 3-acetylpyridine oxime. Finally, 2,2-diphenylacetyl chloride is added to 3-acetylpyridine oxime to form DEET.
科学研究应用
DEET has been extensively studied for its insect repellent properties. It has been used in a wide range of scientific research applications, including entomology, epidemiology, and public health. DEET has been shown to be effective in preventing the transmission of diseases such as malaria, dengue fever, and West Nile virus.
属性
IUPAC Name |
[(E)-1-pyridin-3-ylethylideneamino] 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-16(19-13-8-14-22-15-19)23-25-21(24)20(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,20H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSKEFQWDVBKRY-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-1-({[(1E)-1-(pyridin-3-yl)ethylidene]amino}oxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5852123.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)

![3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5852149.png)

![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5852158.png)

![ethyl 3-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5852184.png)



![2,4,6-tribromo-3-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852207.png)